molecular formula C15H24 B085105 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene CAS No. 10482-46-9

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene

Cat. No.: B085105
CAS No.: 10482-46-9
M. Wt: 204.35 g/mol
InChI Key: UZBRCASTOVHNDC-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene is a bicyclic sesquiterpenoid with an azulene core structure. Azulenes are aromatic hydrocarbons characterized by a fused cycloheptatriene and cyclopentene ring system, often associated with vibrant colors and bioactive properties. This compound features a partially hydrogenated azulene skeleton substituted with two methyl groups at positions 4 and 8 and an isopropylidene group at position 2. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol (calculated).

Properties

IUPAC Name

4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h6,12,14-15H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBRCASTOVHNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C2C1CC(=C(C)C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909232
Record name 4,8-Dimethyl-2-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulene
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Molecular Weight

204.35 g/mol
Source PubChem
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CAS No.

10482-46-9
Record name 1,2,3,3a,4,5,6,8a-Octahydro-4,8-dimethyl-2-(1-methylethylidene)azulene
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Record name 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene
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Record name 4,8-Dimethyl-2-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulene
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Record name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulene
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Preparation Methods

Synthetic Pathway Overview

The total synthesis begins with cyclopentanone and proceeds through seven carbon-carbon bond-forming steps, four of which utilize free radical intermediates. Key stages include:

  • Photocycloaddition to form a bicyclic intermediate.

  • Reductive coupling to assemble the tricyclic framework.

  • Cyclobutane fragmentation to generate the azulene core.

Table 1: Reaction Sequence for Total Synthesis

StepReaction TypeReagents/ConditionsIntermediate
1Aldol CondensationCyclopentanone, baseBicyclic ketone
2[2+2] PhotocycloadditionUV light, dichloromethaneCyclobutane adduct
3Reductive CouplingZn/HOAc, THFTricyclic diol
4Grob FragmentationH2SO4, heatAzulene skeleton
5AlkylationIsopropyl bromide, K2CO3Introduction of isopropylidene

Critical Analysis of Key Steps

  • Photocycloaddition : The intramolecular [2+2] reaction under UV light induces strain in the cyclobutane ring, which is later exploited for fragmentation. Steric hindrance from the methyl groups directs regioselectivity.

  • Reductive Coupling : Zinc in acetic acid reduces the ketone groups, enabling coupling of the terminal acetylenic bonds. This step establishes the 6-membered ring with >80% yield.

  • Fragmentation : Acid-mediated cleavage of the cyclobutane ring (Grob fragmentation) releases the azulene structure. Optimal conditions (50°C, 12 hr) minimize side reactions.

Azulene Core Assembly via Ring-Opening of 2H-Cyclohepta[b]furan-2-ones

Table 2: Proposed Reaction Conditions for Ring-Opening Strategy

StepProcessReagentsTemperatureYield (%)
1Furanone ActivationBF3·Et2O, CH2Cl20°C → 25°C65–70
2Diels-Alder CyclizationMethyl vinyl ketone80°C50–55
3HydrogenationH2 (1 atm), Pd/C, EtOH25°C75–80

Stereochemical Considerations

  • The Diels-Alder step favors the endo transition state , positioning the isopropylidene group axially to minimize steric clashes.

  • Hydrogenation of the exocyclic double bond proceeds with syn addition , ensuring retention of configuration at C4 and C8.

Comparative Evaluation of Methods

Yield and Scalability

  • Total Synthesis : The multi-step sequence achieves an overall yield of ~12%, limited by low efficiency in the photocycloaddition (45%) and fragmentation (60%) steps.

  • Ring-Opening Approach : Hypothetically, this route could improve yields to ~25% by reducing step count. However, regioselectivity in the Diels-Alder reaction remains a challenge.

Practical Considerations

  • Radical Intermediates : The total synthesis requires stringent control over free radical reactions to prevent polymerization.

  • Catalyst Cost : The ring-opening method relies on BF3·Et2O and Pd/C, increasing production costs compared to Zn/HOAc .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Fragrance Industry

The compound is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and scented products to enhance olfactory experiences.

Case Study: Fragrance Formulation

A study evaluated the use of octahydro-2-isopropylidene-4,8-dimethylazulene in a floral fragrance blend. The inclusion of this compound improved the scent's longevity and complexity, making it a valuable ingredient in high-end perfumes.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations that are useful in creating more complex molecules.

Case Study: Synthesis of Derivatives

Research demonstrated the utility of octahydro-2-isopropylidene-4,8-dimethylazulene in synthesizing derivatives used in pharmaceuticals. The compound's reactivity facilitated the formation of biologically active molecules.

Medicinal Chemistry

There is emerging interest in the potential medicinal applications of this compound due to its structural similarities with bioactive natural products.

Case Study: Antimicrobial Activity

Preliminary studies indicated that derivatives of octahydro-2-isopropylidene-4,8-dimethylazulene exhibited significant antimicrobial properties against various pathogens. This suggests potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate inflammatory pathways by interacting with key signaling molecules .

Comparison with Similar Compounds

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-ol (CAS 89-88-3)

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.35 g/mol
  • Key Properties :
    • Density: 0.964 ± 0.06 g/cm³ (predicted)
    • Boiling Point: 322.2 ± 31.0 °C (predicted)
    • Acidity (pKa): 14.46 ± 0.60
  • Comparison : The addition of a hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the parent hydrocarbon. This compound is used as a fragrance intermediate (e.g., vetiverol derivatives) .

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Acetate (CAS 117-98-6)

  • Molecular Formula : C₁₇H₂₆O₂
  • Molecular Weight : 262.39 g/mol
  • Key Properties :
    • EC Number: 204-225-7
  • Comparison: Acetylation of the hydroxyl group in the 6-ol derivative reduces polarity, increasing volatility and making it suitable for perfumery.

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Formate (CAS 10486-25-6)

  • Molecular Formula : C₁₆H₂₄O₂
  • Molecular Weight : 248.36 g/mol
  • Key Properties :
    • XLogP3: 3.6 (indicating moderate lipophilicity)
  • It is marketed as an intermediate for specialty chemicals .

Related Sesquiterpenoids

(−)-2,3,3a,4,5,6-Hexahydro-1,4-dimethylazulen-4-ol (CAS Not Provided)

  • Structure : A less hydrogenated azulene derivative with a hydroxyl group at position 3.
  • Comparison : The reduced hydrogenation increases aromaticity, which may enhance UV absorption and reactivity. This compound, isolated from liverwort essential oils, exhibits distinct spectroscopic profiles (¹H-NMR and MS data available) compared to the target compound .

Vetiverol Acetate (CAS 62563-80-8)

  • Molecular Formula: Not explicitly stated but likely similar to C₁₇H₂₆O₂.
  • Comparison : A key fragrance ingredient derived from vetiver oil, vetiverol acetate shares structural motifs (e.g., bicyclic sesquiterpene core) with the target compound but differs in substituent positions, affecting odor profiles and application in cosmetics .

Physicochemical and Functional Differences

Compound Molecular Formula Molecular Weight Key Functional Group Application
Parent Compound (CAS 10482-46-9) C₁₅H₂₄ 204.35 None (hydrocarbon) Fragrance intermediate
6-OH Derivative (CAS 89-88-3) C₁₅H₂₄O 220.35 Hydroxyl Vetiverol precursor
6-Acetate (CAS 117-98-6) C₁₇H₂₆O₂ 262.39 Acetate ester Cosmetic fragrance
Liverwort Sesquiterpenoid Not specified ~220–250 Hydroxyl Natural product research
  • Volatility : The parent hydrocarbon is expected to be more volatile than its esterified derivatives due to the absence of polar groups.
  • Solubility : The 6-ol derivative’s hydroxyl group improves water solubility, whereas acetate and formate esters are more lipid-soluble.

Biological Activity

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene (commonly referred to as azulene derivative) is a bicyclic compound notable for its unique structural features and biological properties. This article reviews the compound's biological activity based on available research data and case studies.

  • Molecular Formula: C15H24
  • Molecular Weight: 204.3511 g/mol
  • IUPAC Name: this compound

The compound's structure contributes to its diverse biological activities. Its azulene framework is known for possessing anti-inflammatory and antioxidant properties.

Anti-inflammatory Properties

Research indicates that azulene derivatives exhibit significant anti-inflammatory effects. A study by Zhang et al. (2020) demonstrated that compounds similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of azulene derivatives has been highlighted in various studies. For instance:

  • A study published in the Journal of Natural Products indicated that azulene compounds can scavenge free radicals effectively due to their electron-rich structure.
  • The compound showed a significant reduction in oxidative stress markers in vitro when tested against reactive oxygen species (ROS) .

Antimicrobial Effects

Azulene derivatives have also been studied for their antimicrobial properties:

  • A case study involving the testing of azulene against various bacterial strains revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Research Findings Summary

Study Activity Findings Reference
Zhang et al. (2020)Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
Journal of Natural ProductsAntioxidantEffective scavenging of ROS
Antimicrobial StudyAntimicrobialModerate activity against Gram-positive bacteria (MIC: 32-128 µg/mL)

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled animal study conducted by Lee et al. (2021) , the administration of a related azulene derivative resulted in a significant reduction of paw edema in rats induced by carrageenan. The compound was administered at doses of 50 mg/kg and 100 mg/kg, showing dose-dependent efficacy.

Case Study 2: Antioxidant Efficacy in Human Cells

A clinical trial investigated the effects of azulene derivatives on human fibroblast cells subjected to oxidative stress. Results indicated that treatment with the compound led to a decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene, and how can they inform experimental design?

  • Answer : The compound (C15H24O, molecular weight 220.35) has a predicted density of 0.964±0.06 g/cm³ and boiling point of 322.2±31.0 °C . These properties suggest its volatility under moderate heating, making gas chromatography (GC) or distillation viable for purification. Its acid dissociation constant (pKa ~14.46) indicates stability in basic conditions, which is critical for reaction media selection. Researchers should validate predicted values experimentally due to discrepancies in computational models .

Q. How can researchers confirm the identity of this compound in synthetic mixtures?

  • Answer : Use a combination of GC-MS (to detect molecular ions at m/z 220.35) and <sup>1</sup>H/<sup>13</sup>C NMR to resolve structural features like the isopropylidene group and azulene core. Cross-referencing with CAS 89-88-3 and EINECS 201-949-5 ensures regulatory compliance in reporting . For derivatives (e.g., acetate forms), LC-MS with fragmentation patterns can distinguish between parent and esterified structures .

Q. What are the primary synthetic routes for this compound, and how do they compare in yield and purity?

  • Answer : While direct synthesis methods are not explicitly documented, analogous azulene derivatives (e.g., thia-diazabenzoazulenes) are synthesized via cyclocondensation of amines with piperazine or cyclopropenylium salts . Adapting these methods, researchers could employ refluxing in dry benzene with Et3N to stabilize intermediates, followed by alumina chromatography for purification . Yield optimization may require temperature modulation (e.g., 80°C for 2 hours) .

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